2-chloro-N-(4-chlorophenyl)prop-2-enamide
Overview
Description
Scientific Research Applications
- CCPP has been studied for its antibacterial activity against various bacterial strains. Notably, it was found to be an effective inhibitor against Enterococcus faecalis .
- Nicotinamide is known as vitamin B3 and is a component of nicotinamide adenine dinucleotide (NAD). It has diverse applications, including antibacterial, antimicrobial, antifungal, anti-HIV, and anti-pesticide properties .
- Beyond these, nicotinamide also has cosmetic applications, such as anti-dandruff, anti-itching, hair growth promotion, and treating acne and fine lines .
- Electronic properties, such as HOMO/LUMO contour plots and molecular electrostatic potential (MEP) maps, provide insights into its reactivity and interactions .
- Physiochemical studies have explored the properties of CCPP, including its molecular weight, structure, and stability .
- CCPP’s potential as an anticancer agent has been assessed. It showed activation activity in cancer cell lines T47D and HCT116 .
- Various synthesis routes for CCPP have been investigated. These methods provide insights into its preparation and scalability .
Antibacterial and Antibiofilm Properties
Biological Applications of Nicotinamide Derivatives
Computational Analyses
Physiochemical Characterization
In Vitro Activity Against Cancer Cells
Synthesis Routes
Mechanism of Action
Target of Action
It is suggested that it may interact with proteins such asCaspase , Bcl-2 , and TNF-alpha , which play crucial roles in apoptosis and cell signaling.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like CCPP . Factors such as pH, temperature, and the presence of other molecules could affect how CCPP interacts with its targets and its overall stability.
properties
IUPAC Name |
2-chloro-N-(4-chlorophenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-5H,1H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRVKSZVKKTYDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)NC1=CC=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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